4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Overview
Description
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a chemical compound that features a trifluoromethyl group and a diazirine ring attached to a benzaldehyde moiety
Mechanism of Action
Target of Action
Similar compounds have been used in kinetic studies of the asymmetric synthesis of alcohols and the wittig reaction .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions at the benzylic position . The trifluoromethyl group may also influence the reactivity and selectivity of the compound .
Biochemical Pathways
It’s worth noting that benzaldehyde derivatives can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have shown some activity against certain strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . It’s also advised to use it only in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
These reactions can potentially influence the interactions of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde with enzymes, proteins, and other biomolecules .
Cellular Effects
Some benzaldehydes have been found to disrupt cellular antioxidation systems, which could potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzaldehydes can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzaldehydes can participate in various metabolic reactions, potentially interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)benzaldehyde, which can be synthesized through the reaction of 4-(trifluoromethyl)benzyl alcohol with appropriate reagents . The diazirine ring is then introduced through a series of reactions involving diazomethane and other intermediates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group and diazirine ring can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.
Reduction: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Lacks the diazirine ring, making it less versatile in photochemical applications.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.
Trifluoromethyl-substituted diazirines: Similar in structure but may have different substituents on the benzene ring, affecting their chemical properties and uses.
Uniqueness
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is unique due to the presence of both a trifluoromethyl group and a diazirine ring, which confer distinct photoreactive properties and make it highly valuable in various research applications .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXUIWNFGIROFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2(N=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462649 | |
Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128886-88-4 | |
Record name | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128886884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Y0SS65WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde a suitable starting material for synthesizing a photoreactive salicin derivative?
A1: this compound possesses key characteristics that make it suitable for this purpose:
- Diazirene group: The diazirine group is a photoreactive moiety that can form covalent bonds upon exposure to UV light []. This allows for the creation of a photoaffinity probe, capable of binding to the bitter taste receptor and forming a stable, irreversible bond upon UV irradiation.
Q2: What challenges are associated with synthesizing glucosides of salicyl alcohol derivatives, and how does the research aim to address them?
A2: The abstract highlights that synthesizing glucosides of salicyl alcohol derivatives is more challenging compared to phenol derivatives lacking substitution at the ortho-position []. This complexity arises from steric hindrance and electronic effects introduced by the ortho-substituent. The research tackles this challenge by:
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